molecular formula C18H27N3O2S2 B380362 N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 315239-08-8

N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B380362
CAS No.: 315239-08-8
M. Wt: 381.6g/mol
InChI Key: HZWKPPUXAMPXPC-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the thieno[2,3-d]pyrimidin-2-yl class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidin-2-yl core[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/l412910)[{{{CITATION{{{2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49). This core is then functionalized with the appropriate substituents, such as the dibutyl group and the sulfanylacetamide moiety[{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49). The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring that the compound is produced in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49). These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4)[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new therapeutic agents.

Medicine: The compound's biological activity has led to its investigation as a potential therapeutic agent for various diseases. Its interaction with specific molecular targets in the body suggests that it could be used to treat conditions such as infections and inflammation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets in the body. The compound binds to these targets, leading to the activation or inhibition of certain biochemical pathways. This interaction can result in the modulation of cellular processes, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • N,N-Diethyl-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

  • N-(2,5-Dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness: N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide stands out due to its specific structural features, such as the dibutyl group and the sulfanylacetamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other compounds in the same class.

Properties

IUPAC Name

N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S2/c1-5-7-9-21(10-8-6-2)14(22)11-24-18-19-16(23)15-12(3)13(4)25-17(15)20-18/h5-11H2,1-4H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWKPPUXAMPXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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